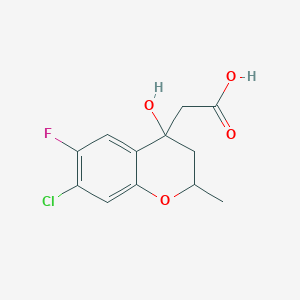![molecular formula C17H27N3O B14786667 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amino alcohol with a suitable reagent to form the pyrrolidine ring . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides . The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is explored for its potential therapeutic properties. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and functionalization can lead to the development of new materials with desirable properties .
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group may facilitate binding to receptors or enzymes, leading to a biological response. The amide linkage can also play a role in stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nornicotine: A pyrrolidine derivative with similar structural features.
(2-Pyrrolidin-1-ylphenyl)methylamine: Another pyrrolidine-based compound with different substituents.
(3-Pyrrolidin-1-ylphenyl)methylamine: Similar in structure but with variations in the substituents.
Uniqueness
What sets (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide apart is its specific combination of the pyrrolidine ring, benzyl group, and amide linkage. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H27N3O |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21) |
Clé InChI |
POTNTNYJJFONTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)

![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)

![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)


![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
